Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-
CAS No.: 114317-52-1
Cat. No.: VC20876087
Molecular Formula: C45H60N8O9S
Molecular Weight: 889.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114317-52-1 |
|---|---|
| Molecular Formula | C45H60N8O9S |
| Molecular Weight | 889.1 g/mol |
| IUPAC Name | (2S)-2-amino-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C45H60N8O9S/c1-28(2)22-36(50-38(54)27-49-41(57)35(48-3)24-30-16-10-6-11-17-30)42(58)51-34(20-21-63-4)43(59)53(39(55)26-33(47)45(61)62)44(60)37(25-31-18-12-7-13-19-31)52-40(56)32(46)23-29-14-8-5-9-15-29/h5-19,28,32-37,48H,20-27,46-47H2,1-4H3,(H,49,57)(H,50,54)(H,51,58)(H,52,56)(H,61,62)/t32-,33-,34-,35-,36-,37-/m0/s1 |
| Standard InChI Key | FBZNCWPOYDVAMN-DUGSHLAESA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N(C(=O)C[C@@H](C(=O)O)N)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC |
| SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N(C(=O)CC(C(=O)O)N)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N(C(=O)CC(C(=O)O)N)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC |
Introduction
Chemical Structure and Properties
Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is a modified fragment of the natural neurokinin B peptide, containing two critical structural modifications:
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Replacement of the standard alpha-aspartic acid at position 4 with beta-aspartic acid
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Substitution of valine at position 7 with N-methylphenylalanine (MePhe)
The complete sequence of this modified peptide is H-beta-Asp-Phe-Phe-MePhe-Gly-Leu-Met-NH2. The compound has been registered with CAS number 114317-52-1 . Its molecular formula is C45H60N8O9S with a molecular weight of 889.0711 g/mol .
The chemical structure can be identified in IUPAC terminology as: N-methyl-L-phenylalanylglycyl-L-leucyl-N-[(3S)-3-amino-3-carboxypropanoyl]-N-[(2S)-3-phenyl-2-(L-phenylalanylamino)propanoyl]-L-methioninamide .
Table 1: Chemical Properties of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-
| Property | Value |
|---|---|
| CAS Number | 114317-52-1 |
| Molecular Formula | C45H60N8O9S |
| Molecular Weight | 889.0711 g/mol |
| Physical Form | White powder (predicted) |
| Solubility | Soluble in DMSO, limited water solubility |
| Density | 1.259 g/cm³ (calculated) |
The N-methylation of phenylalanine (MePhe) at position 7 introduces several important structural changes that impact the peptide's pharmacological profile. The methyl group attached to the alpha-amino function alters the conformational flexibility of the peptide backbone and provides resistance to proteolytic degradation . The beta-aspartic acid modification at position 4 also contributes to the unique structure-activity profile of this compound.
Synthesis Methodology
The synthesis of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is typically accomplished through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for the sequential addition of amino acids with appropriate protecting groups .
The solid-phase synthesis strategy involves attaching the C-terminal amino acid (methionine amide) to an insoluble polymer support, followed by the stepwise addition of each protected amino acid. This method, pioneered by Bruce Merrifield, offers significant advantages over solution-phase synthesis, including improved throughput and simplified purification procedures .
A general protocol for the synthesis would include:
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Coupling the first amino acid (Met-NH2) to a Rink amide resin
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Deprotection of the Fmoc group using piperidine in DMF (20%)
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Coupling of the next amino acid (Leu) using an activating reagent such as HBTU or DIC with HOBt
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Repeating deprotection and coupling cycles for addition of Gly, MePhe, Phe, Phe, and beta-Asp
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Cleavage from the resin and removal of side-chain protecting groups using TFA with appropriate scavengers
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Purification by reversed-phase HPLC
The incorporation of N-methylphenylalanine requires special consideration during synthesis. As noted in the literature, "The protected linear peptides were constructed by Fmoc-based solid-phase synthesis on Rink-Amide resin (0.66 mmol/g, 45.5 mg, 0.025 mmol). Fmoc-protected amino acids (0.075 mmol) were coupled by using N,N'-diisopropylcarbodiimide (DIC, 11.6 μL, 0.075 mmol) and HOBt·H2O" . The coupling of N-methylated amino acids can be more challenging than standard amino acids due to steric hindrance, often requiring extended reaction times or more potent coupling reagents.
Pharmacological Properties and Receptor Binding
Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- demonstrates high affinity and selectivity for the neurokinin-3 receptor (NK3R). The dual modifications of beta-aspartic acid at position 4 and N-methylphenylalanine at position 7 are critical for this enhanced receptor selectivity.
Structure-activity relationship studies have revealed that "substitution of Phe5 with an acidic amino acid (Asp5 or Glu5) and of Val7 with MePhe7 in NKB is indispensable for potent activity and selectivity of [MePhe7]-NKB for NK3R" . These findings highlight the importance of both modifications in creating a potent and selective NK3R agonist.
When tested in receptor binding assays, [MePhe7]-NKB (a closely related analog) showed high affinity for NK3R with an IC50 value of 5.3 nM . The beta-asp(4) modification further enhances this selectivity profile, making Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- a valuable tool for studying NK3R-mediated processes.
At the cellular level, NK3R activation by this compound initiates several signaling pathways, including:
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Stimulation of inositol phospholipid hydrolysis
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Activation of phospholipase C
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Formation of cyclic AMP
These signaling cascades are crucial for the biological effects mediated by NK3R activation in various tissues.
Biological Activities and Physiological Effects
The biological activities of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- have been investigated in several experimental systems, revealing multiple physiological effects.
Cardiovascular Effects
When administered to rats, [beta-Asp4, MePhe7]NKB (4-10) at a dose of 32.5 nmol/kg produced significant cardiovascular effects, including a drop in mean arterial pressure . This hypotensive effect was blocked by hexamethonium, methylatropine, and bilateral vagotomy, but remained unaffected after indomethacin treatment or in rats pretreated with either capsaicin or compound 48/80 . These findings indicate that the cardiovascular effects are mediated through autonomic pathways rather than direct vascular actions.
Reproductive System Regulation
As an NK3R agonist, this compound may influence reproductive hormone secretion, particularly through modulation of gonadotropin-releasing hormone (GnRH) pulsatility. Studies on related compounds have shown that "NKB regulates the release of gonadotropin-releasing hormone (GnRH) via activation of the neurokinin-3 receptor (NK3R)" . These effects are particularly relevant to understanding the neuroendocrine control of reproduction and potential applications in reproductive disorders.
Anti-angiogenic Properties
Interestingly, research has demonstrated that "[MePhe7]NKB, an analogue of NKB, possess significant anti-angiogenic effect on CAM" . This suggests potential applications in cancer therapy and other conditions characterized by pathological angiogenesis. The study further reports that derivatives of this compound "exhibit more efficient anti-migration effect on HUVECs by activating NK3R in vitro, and showed potent antitumor activities with no significant side effects in vivo" .
Structure-Activity Relationships
Extensive structure-activity relationship (SAR) studies have provided valuable insights into how specific structural elements of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- contribute to its pharmacological profile.
A key finding is that both the beta-aspartic acid at position 4 and the N-methylphenylalanine at position 7 are crucial for optimal NK3R binding and activation. As noted in the literature: "The SAR study of eledoisin and kassinin demonstrated that both Asp and MePhe at positions 5 and 7 contribute to the potent receptor binding to NK3R and high NK3R-selectivity" .
The N-methylation of phenylalanine serves multiple functions:
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It increases resistance to proteolytic degradation, as "proteolytic degradation was terminated at the Phe-MePhe peptide bond in sera of all animals, and the resistance could be attributed to the N-methyl group of MePhe"
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It enhances NK3R selectivity by altering the conformational properties of the peptide
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It improves the pharmacokinetic profile by reducing peptide bond hydrolysis
The beta-aspartic acid modification additionally contributes to receptor selectivity and potentially alters the three-dimensional structure of the peptide, optimizing its interaction with the NK3R binding pocket.
Metabolic Stability and Degradation
A significant advantage of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- over the natural neurokinin B is its enhanced resistance to proteolytic degradation, particularly due to the N-methylphenylalanine modification.
Studies on the related compound [MePhe7]-NKB have shown that "the proteolytic degradation was terminated at the Phe-MePhe peptide bond in sera of all animals, and the resistance could be attributed to the N-methyl group of MePhe" . This resistance to degradation potentially translates to a longer half-life and more sustained biological effects compared to the natural peptide.
The degradation pathways for neurokinin B have been extensively studied, revealing that it is degraded by multiple peptidases in serum and tissue extracts. In contrast, the modified peptide shows greater stability: "[MePhe7]-NKB was degraded in serum and hypothalamic extracts, whereas senktide [another NK3R-selective agonist] was stable under the same conditions" .
This enhanced stability makes Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- a valuable tool for both research applications and potential therapeutic development, as it addresses one of the major limitations of natural peptides—their rapid degradation in vivo.
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